

comparative study of different purine nucleoside analogs in cancer therapy

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Compound of Interest

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A Comparative Guide to Purine Nucleoside Analogs in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various purine nucleoside analogs in cancer therapy, supported by experimental data.

Introduction

Purine nucleoside analogs are a class of antimetabolite drugs that mimic naturally occurring purine nucleosides, such as adenosine and guanosine. Due to their structural similarity, they interfere with the synthesis of nucleic acids, primarily DNA, leading to the inhibition of cell division and the induction of apoptosis in rapidly proliferating cancer cells.[1] This guide focuses on a comparative analysis of several key purine nucleoside analogs used in cancer therapy, including Fludarabine, Cladribine, Pentostatin, and the newer generation agents Clofarabine and Nelarabine.

Mechanism of Action

The primary mechanism of action for most purine nucleoside analogs involves a multi-step process:

Cellular Uptake: The analogs are transported into the cancer cells.

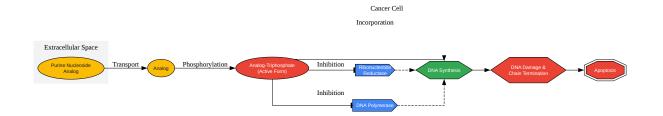


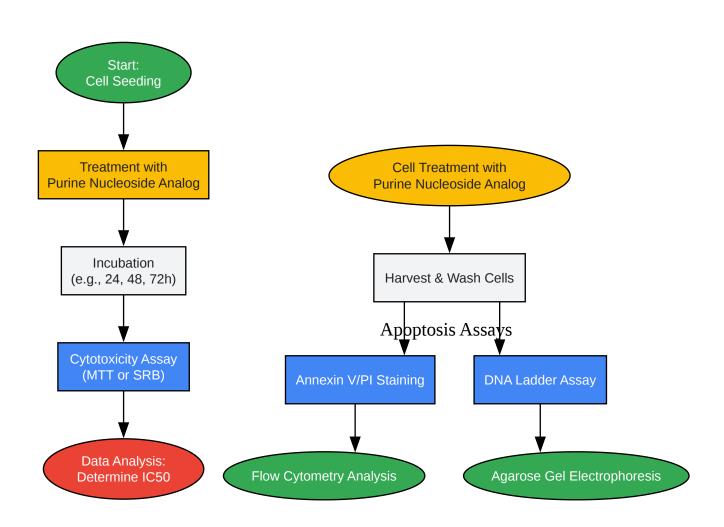




- Phosphorylation: They are then phosphorylated by intracellular enzymes to their active triphosphate forms.
- Inhibition of DNA Synthesis: The active triphosphate analogs compete with their natural counterparts (dATP or dGTP) and inhibit key enzymes involved in DNA synthesis, such as DNA polymerase and ribonucleotide reductase.[2][3]
- Incorporation into DNA: The analogs can also be incorporated into the growing DNA strand, leading to chain termination and DNA fragmentation.
- Induction of Apoptosis: The disruption of DNA synthesis and integrity triggers the intrinsic apoptotic pathway, leading to programmed cell death.







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